molecular formula C14H16B2O3 B13803874 [Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid

[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid

Cat. No.: B13803874
M. Wt: 253.9 g/mol
InChI Key: YQSNUWJZBNOQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenyl boronic acid anhydride is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The 4-methylphenyl group, also known as the para-tolyl group, is attached to the boron atom, making this compound a derivative of phenylboronic acid. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-methylphenyl boronic acid anhydride, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl Grignard reagent with a borate ester such as trimethyl borate at low temperatures can yield the desired boronic acid .

Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and excellent yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenyl boronic acid anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Corresponding alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-methylphenyl boronic acid anhydride in the Suzuki-Miyaura coupling reaction involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methylphenylboronic acid

Comparison: 4-Methylphenyl boronic acid anhydride is unique due to the presence of the 4-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various reactions .

Properties

Molecular Formula

C14H16B2O3

Molecular Weight

253.9 g/mol

IUPAC Name

[hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid

InChI

InChI=1S/C14H16B2O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10,17-18H,1-2H3

InChI Key

YQSNUWJZBNOQDJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C)(O)OB(C2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.